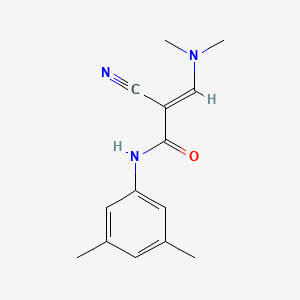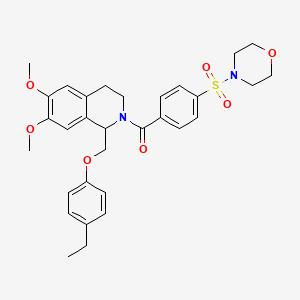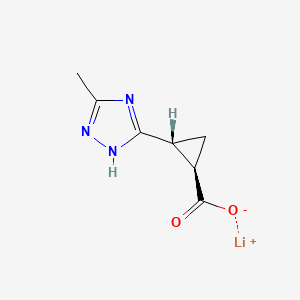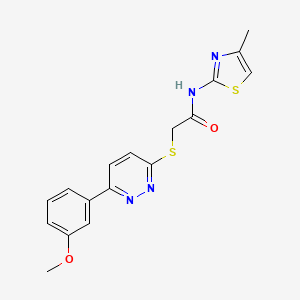
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide, also known as DMACA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and is known for its unique properties that make it a useful tool in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)acrylamide has been explored for its potential antitumor properties. In a study, novel pyrimidiopyrazole derivatives, synthesized utilizing this compound, demonstrated significant in vitro antitumor activity against the HepG2 cell line. Molecular docking and density functional theory (DFT) analysis were employed to evaluate the interactions and stability of these derivatives, suggesting their potential as antitumor agents (Fahim, Elshikh, & Darwish, 2019).
Antioxidant Activities
This compound was also used in the synthesis of novel indane-amide compounds with pyrazole, pyrimidine, and other derivatives. These newly synthesized compounds were investigated for their antioxidant activity, with several demonstrating promising results. The study highlights the biological significance of these compounds, potentially useful in designing new antioxidant agents (Mohamed & El-Sayed, 2019).
Synthesis and Chemical Properties
Research on this compound includes exploring its reactivity with various nucleophiles, leading to the formation of different derivatives. Such studies provide insights into the chemical properties and potential applications of this compound in various fields, including medicinal chemistry and materials science. Studies have focused on the synthesis, characterization, and potential applications of these derivatives (Bondock, Tarhoni, & Fadda, 2011).
Application in Polymer Science
Another application of this compound is in polymer science. It has been used in the synthesis of photo-cross-linkable copolymers exhibiting temperature and pH-responsive properties. These polymers have potential applications in biomedical fields such as drug delivery systems and tissue engineering (Harmon, Kuckling, & Frank, 2003).
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-11(2)7-13(6-10)16-14(18)12(8-15)9-17(3)4/h5-7,9H,1-4H3,(H,16,18)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIWUUAJIBQCNO-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=CN(C)C)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C(=C/N(C)C)/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2417793.png)
![N-(4-fluorobenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2417796.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2417798.png)
![methyl 2-{[(Z)-N'-[(6-chloropyridin-2-yl)amino]carbamimidoyl]methoxy}benzoate](/img/structure/B2417799.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2417802.png)

![N-[(3-acetyl-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-2-sulfonohydrazide](/img/structure/B2417804.png)
![(5-chloro-2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2417805.png)
![7-Thia-1-azaspiro[4.4]nonan-4-ol](/img/structure/B2417807.png)